molecular formula C20H27N5O3S2 B2461558 2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide CAS No. 1105227-22-2

2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide

Cat. No.: B2461558
CAS No.: 1105227-22-2
M. Wt: 449.59
InChI Key: DESXHWSIBMCQFU-UHFFFAOYSA-N
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Description

2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a piperazine moiety, and an o-tolyloxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiadiazole intermediate with piperazine derivatives, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the o-Tolyloxy Group: The o-tolyloxy group is incorporated through an etherification reaction, where the piperazine-thiadiazole intermediate is reacted with o-tolyloxyacetyl chloride in the presence of a base like triethylamine.

    Final Acetamide Formation: The final step involves the acylation of the intermediate with isopropylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide or dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-2-((5-(4-(2-(p-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide: Similar structure but with a p-tolyloxy group instead of an o-tolyloxy group.

    N-isopropyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide: Similar structure but with an m-tolyloxy group instead of an o-tolyloxy group.

Uniqueness

The uniqueness of 2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide lies in its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs. The presence of the o-tolyloxy group, in particular, may influence its reactivity and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[5-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S2/c1-14(2)21-17(26)13-29-20-23-22-19(30-20)25-10-8-24(9-11-25)18(27)12-28-16-7-5-4-6-15(16)3/h4-7,14H,8-13H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESXHWSIBMCQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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